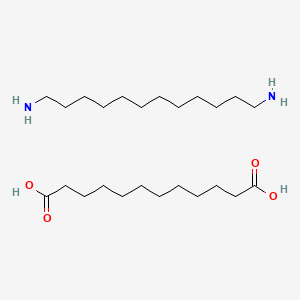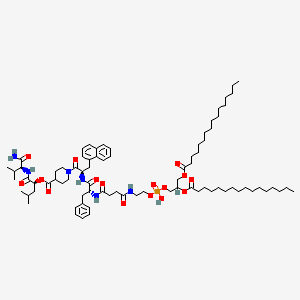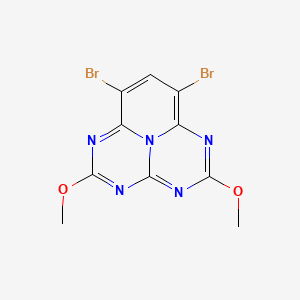
Zinc isononanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc isononanoate, also known as zinc bis(isononanoate), is a zinc salt of isononanoic acid. It is commonly used as a catalyst in various chemical reactions and as an additive in lubricants and coatings. The compound has the molecular formula ( \text{C}{18}\text{H}{34}\text{O}_4\text{Zn} ) and is known for its stability and effectiveness in enhancing the properties of materials it is added to .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc isononanoate can be synthesized through the reaction of zinc oxide or zinc hydroxide with isononanoic acid. The reaction typically involves heating the reactants to facilitate the formation of the zinc salt. The general reaction is as follows: [ \text{ZnO} + 2 \text{C}9\text{H}{18}\text{O}_2 \rightarrow \text{Zn(C}9\text{H}{17}\text{O}_2)_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound is produced by reacting zinc oxide with isononanoic acid in large reactors. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants. The product is then purified and dried to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc isononanoate primarily undergoes substitution reactions due to the presence of the zinc ion. It can also participate in coordination chemistry, forming complexes with various ligands.
Common Reagents and Conditions
Substitution Reactions: this compound can react with halides or other nucleophiles to form new compounds. For example, it can react with alkyl halides to form alkyl zinc compounds.
Coordination Chemistry: this compound can form complexes with ligands such as amines, phosphines, and other donor molecules.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting this compound with an alkyl halide can produce an alkyl zinc compound and isononanoic acid as a byproduct .
Applications De Recherche Scientifique
Zinc isononanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: this compound is studied for its potential antimicrobial properties and its role in zinc metabolism.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of zinc isononanoate involves the interaction of the zinc ion with various molecular targets. Zinc ions can act as Lewis acids, facilitating the formation of new chemical bonds. In biological systems, zinc ions can interact with enzymes and proteins, influencing their activity and function. The specific pathways involved depend on the context in which this compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc acetate: Another zinc salt used in similar applications, but with different solubility and reactivity properties.
Zinc stearate: Commonly used as a lubricant and release agent, with different physical properties compared to zinc isononanoate.
Zinc oxide: Widely used in various applications, including as a catalyst and in sunscreens, with distinct chemical properties.
Uniqueness
This compound is unique in its balance of stability and reactivity, making it particularly useful in applications where both properties are desired. Its ability to form stable complexes with various ligands also sets it apart from other zinc compounds .
Propriétés
Numéro CAS |
53988-06-0 |
|---|---|
Formule moléculaire |
C18H34O4Zn |
Poids moléculaire |
379.8 g/mol |
Nom IUPAC |
zinc;7-methyloctanoate |
InChI |
InChI=1S/2C9H18O2.Zn/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |
Clé InChI |
PRVOZLJUKNOQIT-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione](/img/structure/B12793860.png)







![N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12793908.png)



![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)
